Fragment Hit Potency vs. Optimized Lead Compound in CBP/p300 Bromodomain Binding
In the seminal J. Am. Chem. Soc. 2014 study, 1-methyl-1H-1,3-benzodiazol-5-yl 5-phenyl-1,2-oxazole-3-carboxylate (designated as a fragment hit analogous to compound 5) served as the starting scaffold for optimization. The initial fragment hit exhibited a Kd of approximately 19.6 μM against CBP bromodomain, measured by isothermal titration calorimetry (ITC) [1]. In contrast, the fully optimized lead compound from the same series achieved a Kd of 21 nM, representing a >900-fold improvement in affinity [1]. This quantitative gap underscores the unique value of this fragment as a validated starting point for structure-guided optimization rather than a final probe.
| Evidence Dimension | CBP bromodomain binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd ≈ 19.6 μM (fragment hit, compound 5 class) |
| Comparator Or Baseline | Optimized lead compound: Kd = 21 nM |
| Quantified Difference | >900-fold improvement upon optimization from fragment hit |
| Conditions | Recombinant CBP bromodomain, isothermal titration calorimetry (ITC), 25 °C, J. Am. Chem. Soc. 2014 |
Why This Matters
This confirms the compound's identity as a low-affinity fragment hit, essential for fragment-based screening libraries, where high ligand efficiency and synthetic tractability are prioritized over absolute potency.
- [1] Hay, D. A.; Fedorov, O.; Martin, S.; Singleton, D. C.; Tallant, C.; Wells, C.; Picaud, S.; Philpott, M.; Monteiro, O. P.; Rogers, C. M.; Conway, S. J.; Rooney, T. P.; Tumber, A.; Yapp, C.; Filippakopoulos, P.; Bunnage, M. E.; Müller, S.; Knapp, S.; Schofield, C. J.; Brennan, P. E. Discovery and Optimization of Small-Molecule Ligands for the CBP/p300 Bromodomains. J. Am. Chem. Soc. 2014, 136 (26), 9308–9319. View Source
